Boc-D-homopropargylglycine

描述

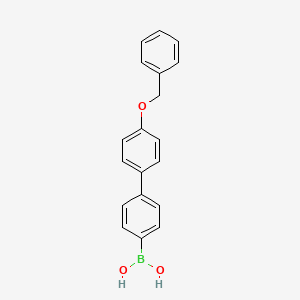

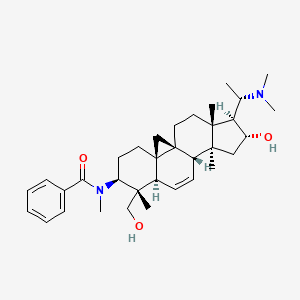

Boc-D-homopropargylglycine is a product used for proteomics research . Its molecular formula is C11H17NO4 .

Synthesis Analysis

An efficient multigram synthesis of alkynyl amino acid Fmoc-l-homopropargylglycine-OH is described . A double Boc protection is optimized for high material throughput, and the key Seyferth–Gilbert homologation is optimized to avoid racemization . Eighteen grams of the enantiopure (>98% ee) noncanonical amino acid was readily generated for use in solid phase synthesis to make peptides that can be functionalized by copper-assisted alkyne–azide cycloaddition .Molecular Structure Analysis

The molecular weight of this compound is 227.26 . The IUPAC name is (3R)-3-[(tert-butoxycarbonyl)amino]-5-hexynoic acid .Chemical Reactions Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Physical And Chemical Properties Analysis

This compound is a white powder . It has a melting point of 87 - 93°C . It should be stored at 0 - 8°C .作用机制

Boc-D-homopropargylglycine is a chiral amino acid derivative that can act as a substrate for enzymes. It is also a good ligand for metal-catalyzed reactions. The mechanism of action of this compound depends on the type of reaction that it is involved in. For example, when this compound is used as a substrate for enzyme-catalyzed reactions, it can be converted into a product by the enzyme. In metal-catalyzed reactions, this compound can act as a ligand and can bind to a metal center to form a complex.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound depend on the type of reaction that it is involved in. In general, this compound is not known to have any significant biochemical or physiological effects. It is non-toxic and does not interact with biological molecules.

实验室实验的优点和局限性

The use of Boc-D-homopropargylglycine in lab experiments offers several advantages. It is a versatile compound that can be used for a variety of scientific research applications. It is also relatively inexpensive and easy to obtain. However, there are some limitations to the use of this compound in lab experiments. For example, it is not as stable as some other compounds and can be easily degraded.

未来方向

There are several potential future directions for the use of Boc-D-homopropargylglycine in scientific research. It could be used to explore the mechanism of action of drugs, as well as to synthesize novel drugs. It could also be used in the study of drug metabolism and drug-target interactions. Additionally, this compound could be used to develop new methods for peptide synthesis and for metal-catalyzed reactions. Finally, it could be used to explore the potential therapeutic applications of this compound.

合成方法

The synthesis of Boc-D-homopropargylglycine begins with the reaction of homopropargylglycine (HPG) with Boc-anhydride. HPG is first treated with a base such as sodium hydroxide or potassium hydroxide to form an anion. This anion is then reacted with Boc-anhydride to form this compound. The reaction is typically carried out in an inert atmosphere such as nitrogen or argon and is usually done at a temperature of 0-5°C. The reaction is typically complete within one hour.

科学研究应用

Boc-D-homopropargylglycine is a versatile compound that can be used for a variety of scientific research applications. It is often used as a building block for peptide synthesis, as a ligand for metal-catalyzed reactions, and as a substrate for enzyme-catalyzed reactions. It can also be used in the study of drug metabolism and drug-target interactions, as well as in the synthesis of novel drugs.

安全和危害

The safety data sheet for a similar compound, N-BOC-D-Phenylglycine, suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves/clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

属性

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHIBCOGEUVKGB-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC#C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC#C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746306 | |

| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]hex-5-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217464-82-8 | |

| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]hex-5-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1217464-82-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[ethoxy(ethyl)phosphinothioyl]sulfanylethyl]-N-methylsulfonylmethanesulfonamide](/img/structure/B595109.png)

![1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid](/img/structure/B595129.png)